Orthogonal Protection for Selective Functionalization
1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole contains two orthogonally protected nitrogen atoms: a benzyl (Bn) group at the N1 position and a carboxybenzyl (Cbz) group at the N5 position [1]. In contrast, the closest commercially available analog, 1-benzyl-octahydropyrrolo[3,4-b]pyrrole (CAS 132414-50-7), contains only a single benzyl group at N1 and a free secondary amine at N5 . This structural distinction creates a fundamental difference in synthetic utility: the target compound enables sequential, site-selective functionalization without additional protection/deprotection steps, whereas the mono-protected analog would undergo non-selective reactions at the unprotected N5 during any N1 manipulation or require an additional Cbz protection step (typically 1-2 synthetic operations) prior to further derivatization [2].
Enables sequential deprotection; eliminates 1–2 synthetic steps.
Data to verify; structural comparison based on SMILES.
| Evidence Dimension | Number of Protected Nitrogen Positions |
|---|---|
| Target Compound Data | 2 protected nitrogens (N1-benzyl; N5-Cbz) |
| Comparator Or Baseline | 1-benzyl-octahydropyrrolo[3,4-b]pyrrole (CAS 132414-50-7): 1 protected nitrogen (N1-benzyl only) |
| Quantified Difference | Target compound has 100% more protected nitrogen positions (2 vs 1) and enables orthogonal deprotection strategies |
| Conditions | Structural analysis based on molecular formula (C21H24N2O2 vs C13H18N2) and SMILES notation |
Why This Matters
This orthogonal protection eliminates 1-2 synthetic steps per derivatization sequence and prevents regiochemical ambiguity, directly reducing both material cost and project timeline in multi-step medicinal chemistry campaigns.
- [1] ChemSrc. 1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole. CAS 2006278-25-5. SMILES: O=C(OCc1ccccc1)N1CC2CCN(Cc3ccccc3)C2C1. View Source
- [2] Jigao616. Benzyl Compounds Manufacturing Technology. Patent CN201680050461. View Source
